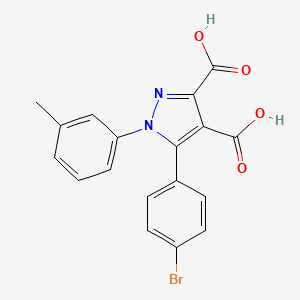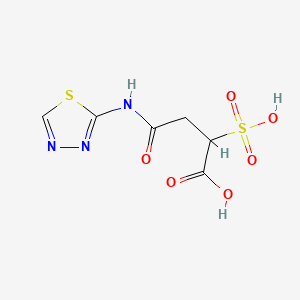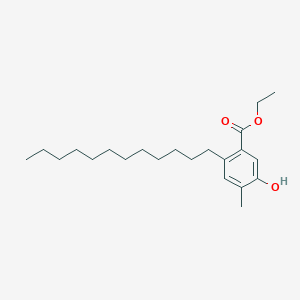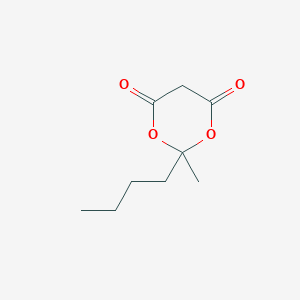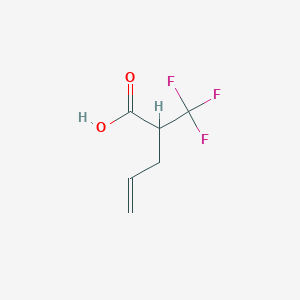![molecular formula C14H20Cl2O B14344402 14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one CAS No. 104704-17-8](/img/structure/B14344402.png)
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14,14-Dichlorodispiro[515~8~1~6~]tetradecan-7-one is a complex organic compound characterized by its unique dispiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Dispiro Structure: This step involves the creation of the core dispiro framework through cyclization reactions.
Introduction of Chlorine Atoms: Chlorination reactions are employed to introduce the chlorine atoms at the 14th position.
Formation of the Ketone Group: Oxidation reactions are used to introduce the ketone functional group at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one involves its interaction with specific molecular targets. The chlorine atoms and ketone group play crucial roles in its reactivity and binding to biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-ol: Similar structure but with an alcohol group instead of a ketone.
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-amine: Contains an amine group instead of a ketone.
Uniqueness
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one is unique due to its specific combination of chlorine atoms and a ketone group, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
104704-17-8 |
|---|---|
Molekularformel |
C14H20Cl2O |
Molekulargewicht |
275.2 g/mol |
IUPAC-Name |
14,14-dichlorodispiro[5.1.58.16]tetradecan-7-one |
InChI |
InChI=1S/C14H20Cl2O/c15-14(16)12(7-3-1-4-8-12)11(17)13(14)9-5-2-6-10-13/h1-10H2 |
InChI-Schlüssel |
IBNBXIGDDWDFSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(=O)C3(C2(Cl)Cl)CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro-](/img/structure/B14344321.png)
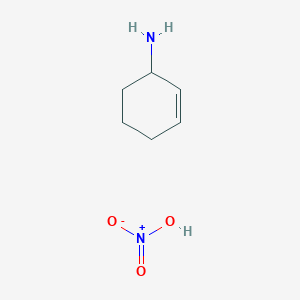
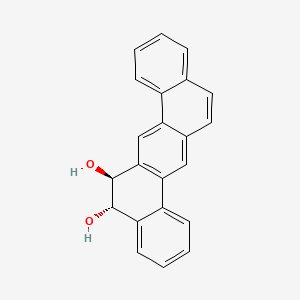
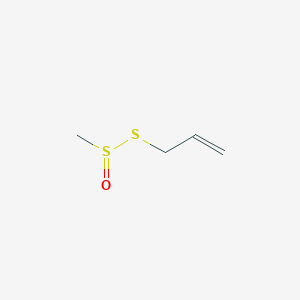


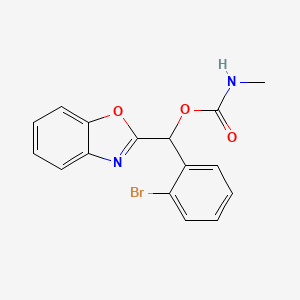
![2-[(Benzyloxy)methoxy]propanal](/img/structure/B14344350.png)
